![molecular formula C14H16N2 B1525838 Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine CAS No. 1250627-32-7](/img/structure/B1525838.png)
Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine
Vue d'ensemble
Description
Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine is a chemical compound with the CAS Number: 1250627-32-7 . It has a molecular weight of 212.29 . The IUPAC name for this compound is N-[3-(4-pyridinyl)benzyl]ethanamine . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine is 1S/C14H16N2/c1-2-15-11-12-4-3-5-14(10-12)13-6-8-16-9-7-13/h3-10,15H,2,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine is a liquid at room temperature . It has a molecular weight of 212.29 .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine is a key intermediate in the synthesis of various heterocyclic compounds, particularly 1H-Pyrazolo[3,4-b]pyridines . These compounds are structurally similar to purine bases like adenine and guanine, making them significant in medicinal chemistry due to their potential biological activities.
Antimicrobial Agents
Research has indicated that derivatives of this compound have shown promising results as antimicrobial agents . The presence of the pyridinyl group contributes to the compound’s ability to interact with bacterial cell membranes, leading to potential applications in combating bacterial infections.
Anti-Cancer Research
Compounds containing the pyridinyl moiety, such as Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine, are explored for their anti-cancer properties . They can be used to synthesize pyridinium salts, which have shown activity against various cancer cell lines.
Anti-Malarial Activity
The pyridinyl group is also a common feature in compounds with anti-malarial activity . Researchers are investigating the potential of Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine derivatives as new therapeutic agents against malaria.
Cholinesterase Inhibition
This compound is being studied for its ability to inhibit cholinesterase, an enzyme that breaks down acetylcholine . Cholinesterase inhibitors are important in the treatment of Alzheimer’s disease and other memory-related conditions.
Material Science Applications
The chemical structure of Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine makes it suitable for applications in material science . Its derivatives can be used in the synthesis of novel materials with specific electronic or optical properties.
Gene Delivery Systems
Pyridinium salts derived from Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine are being explored as non-viral vectors for gene delivery . Their ability to form complexes with DNA and facilitate its entry into cells is crucial for gene therapy applications.
Biological Potential of Indole Derivatives
Although not directly related to Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine, indole derivatives share some structural similarities and have been reported to possess significant biological potential, including anti-HIV activity . This suggests that Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine could be modified to enhance its biological activity.
Safety and Hazards
Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
N-[(3-pyridin-4-ylphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-15-11-12-4-3-5-14(10-12)13-6-8-16-9-7-13/h3-10,15H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSKAQGIOQIVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




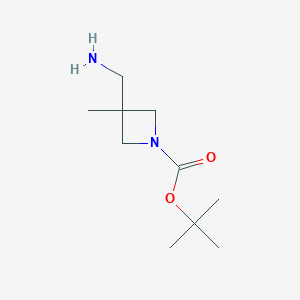
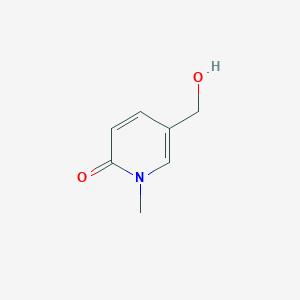
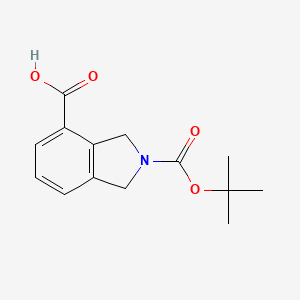
![3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B1525761.png)
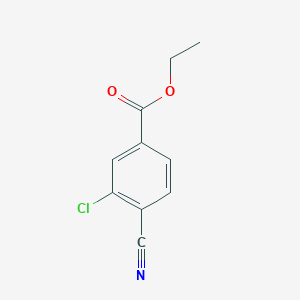

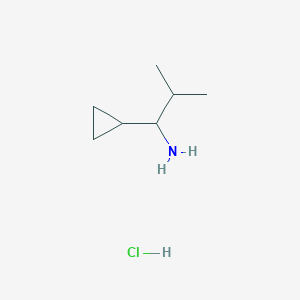

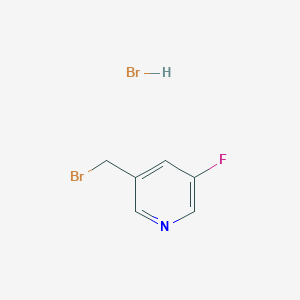
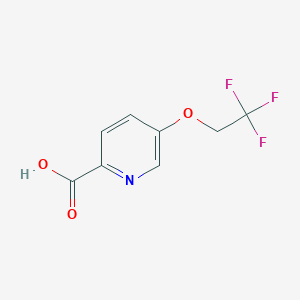
![2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B1525775.png)

